1-butyl-3-(diaminomethylidene)guanidine;hydrochloride

Description

Properties

CAS No. |

1190-53-0 |

|---|---|

Molecular Formula |

C6H16ClN5 |

Molecular Weight |

193.68 g/mol |

IUPAC Name |

1-butyl-3-(diaminomethylidene)guanidine;hydrochloride |

InChI |

InChI=1S/C6H15N5.ClH/c1-2-3-4-10-6(9)11-5(7)8;/h2-4H2,1H3,(H6,7,8,9,10,11);1H |

InChI Key |

KKLWSPPIRBIEOV-UHFFFAOYSA-N |

Isomeric SMILES |

CCCCN=C(N)/N=C(\[NH3+])/N.[Cl-] |

Canonical SMILES |

CCCCN=C(N)N=C([NH3+])N.[Cl-] |

Appearance |

Assay:≥95%A crystalline solid |

Other CAS No. |

1190-53-0 15537-73-2 |

Pictograms |

Irritant |

Synonyms |

N-Butylidodicarbonimidic Diamide Hydrochloride; 1-Butylbiguanide Hydrochloride; 1-Butylbiguanide Hydrochloride; Buformine; Butformin; Butylbiguanide; Butyldiguanide; DBV; Dibetos B; Glybigid; Panformin; Sindiatil; Tidemol; Ziavetine; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-butyl-3-(diaminomethylidene)guanidine;hydrochloride

Synonyms: Buformin Hydrochloride, 1-Butylbiguanide Monohydrochloride

This technical guide provides a comprehensive overview of the known chemical and physical properties of 1-butyl-3-(diaminomethylidene)guanidine;hydrochloride, commonly known as Buformin hydrochloride. This document is intended for researchers, scientists, and drug development professionals, summarizing the available data from public sources. It is important to note that while the systematic IUPAC name is this compound, the majority of scientific literature and experimental data refer to this compound as Buformin hydrochloride.

Chemical and Physical Properties

This compound is a white to off-white, crystalline, and hygroscopic solid. It is a member of the biguanide class of organic compounds.

Quantitative Physicochemical Data

The following table summarizes the key quantitative chemical and physical properties of Buformin hydrochloride.

| Property | Value | Reference(s) |

| Molecular Formula | C6H16ClN5 | [1] |

| Molecular Weight | 193.7 g/mol | [2] |

| Melting Point | 177-179 °C | [3] |

| Solubility | Soluble in DMSO (Slightly), Methanol (Slightly), Water (Slightly). Soluble in PBS (pH 7.2) at 1 mg/ml. | [2][3] |

| Appearance | White to Off-White Solid | [3] |

| Stability | Hygroscopic | [3] |

| UV Maximum (λmax) | 235 nm | [2] |

Structural and Identifier Information

| Identifier | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 1190-53-0 | [2] |

| PubChem CID | 176516705 | [1] |

| SMILES | CCCCN=C(N)N=C(N)N.Cl | [2] |

| InChI Key | KKLWSPPIRBIEOV-UHFFFAOYSA-N | [2] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and analysis of this compound are not extensively available in the public domain. However, a general synthetic approach has been described.

Synthesis

A common manufacturing process for biguanides involves the reaction of a primary amine hydrochloride with dicyandiamide. For Buformin hydrochloride, this would involve the reaction of n-butylamine hydrochloride with dicyandiamide.[3] The reaction is typically carried out by intimately grinding and mixing the reactants and heating the mixture.[3] Further purification would likely involve recrystallization from a suitable solvent.

Mechanism of Action

Buformin hydrochloride is a potent activator of AMP-activated protein kinase (AMPK).[4] Its primary mechanism of action as an antidiabetic agent involves the reduction of hepatic gluconeogenesis, thereby lowering blood glucose levels.[4] It also has demonstrated anti-cancer properties, which are currently under investigation.[4] The biguanide class of drugs, including buformin, are known to inhibit the mitochondrial respiratory complex I.[3]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of Buformin hydrochloride.

References

An In-depth Technical Guide to 1-butyl-3-(diaminomethylidene)guanidine;hydrochloride (Buformin Hydrochloride)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-butyl-3-(diaminomethylidene)guanidine;hydrochloride, an oral antihyperglycemic agent of the biguanide class, more commonly known as buformin hydrochloride. This document details its molecular structure, physicochemical properties, synthesis, and analytical methodologies. Furthermore, it elucidates the compound's mechanism of action, primarily centered on the inhibition of mitochondrial respiratory chain complex I and subsequent activation of AMP-activated protein kinase (AMPK), and summarizes its biological effects. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug development and metabolic disease research.

Molecular Structure and Chemical Identity

This compound is the hydrochloride salt of buformin. The chemical identity of the compound is as follows:

| Identifier | Value |

| Common Name | Buformin Hydrochloride |

| IUPAC Name | 2-butyl-1-(diaminomethylidene)guanidine;hydrochloride[1] |

| Synonyms | 1-Butylbiguanide hydrochloride, N-Butylbiguanide HCl[1][2][3] |

| CAS Number | 1190-53-0[1][2][3] |

| Molecular Formula | C6H16ClN5[1][4] |

| Molecular Weight | 193.68 g/mol [1][2] |

| InChI Key | KKLWSPPIRBIEOV-UHFFFAOYSA-N[2] |

Molecular Structure:

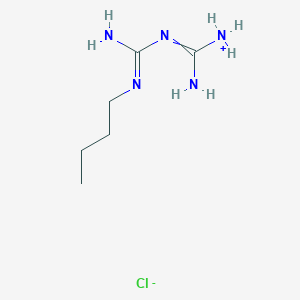

Caption: 2D structure of this compound.

Physicochemical Properties

Buformin hydrochloride is a white to off-white solid.[3] It is hygroscopic in nature. Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| Melting Point | 177-179 °C | [3] |

| Solubility | Water: 25 mg/mL (clear solution) | [2] |

| DMSO: Slightly soluble | [3] | |

| Methanol: Slightly soluble | [3] | |

| Storage Temperature | -20°C | [2] |

Synthesis and Characterization

Synthesis

The synthesis of N-alkylbiguanides such as buformin hydrochloride can be achieved through the reaction of an amine with a cyanoguanidine derivative. A reported method involves the reaction of n-butylamine with cyanoguanidine in the presence of copper(II) chloride. The resulting copper complex is then treated with hydrogen sulfide to yield the final hydrochloride salt.

Experimental Protocol: Synthesis of Buformin Hydrochloride

This protocol is a general representation based on literature for N-alkylbiguanide synthesis.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve cyanoguanidine and a molar equivalent of copper(II) chloride in water.

-

Addition of Amine: To the stirred solution, add a molar equivalent of n-butylamine.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The formation of a pink copper complex may be observed.

-

Isolation of Intermediate: Cool the reaction mixture and collect the precipitated copper complex by filtration.

-

Liberation of Biguanide: Suspend the copper complex in water and bubble hydrogen sulfide gas through the suspension until the precipitation of copper(II) sulfide is complete.

-

Purification: Filter off the copper(II) sulfide. The filtrate, containing buformin hydrochloride, can be concentrated under reduced pressure and the product crystallized, for example, from ethanol.

Characterization Data

Detailed spectral data for buformin hydrochloride is not widely available in the public domain. However, characterization is typically performed using standard analytical techniques. Below are the expected characteristics based on the analysis of similar biguanide compounds like metformin.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectra for buformin hydrochloride are not readily available, the 1H NMR spectrum is expected to show signals corresponding to the butyl group (a triplet for the terminal methyl group, and multiplets for the three methylene groups) and broad signals for the exchangeable N-H protons of the biguanide moiety. The 13C NMR would show four distinct signals for the butyl chain carbons and two signals for the carbons of the biguanide core.

Infrared (IR) Spectroscopy: The IR spectrum of buformin hydrochloride would be expected to exhibit characteristic absorption bands for N-H stretching vibrations (typically in the 3100-3400 cm⁻¹ region), C-N stretching, and N-H bending vibrations. For comparison, the FTIR spectrum of metformin hydrochloride shows prominent peaks for N-H stretching around 3370 cm⁻¹, C-N stretching around 1568 cm⁻¹, and N-H bending vibrations around 1625 cm⁻¹.[5][6][7]

Mass Spectrometry (MS): Mass spectral analysis of buformin would show a molecular ion peak corresponding to the free base. Fragmentation patterns would likely involve the loss of the butyl group and cleavage of the biguanide structure.

Analytical Methods

High-performance liquid chromatography (HPLC) is a common technique for the quantification of buformin in biological matrices.

Experimental Protocol: HPLC Analysis of Buformin in Plasma

This protocol is adapted from a validated method for buformin determination.[8]

-

Sample Preparation:

-

To a plasma sample, add an internal standard (e.g., metformin).

-

Deproteinize the sample by adding acetonitrile, followed by vortexing and centrifugation.

-

Wash the supernatant with dichloromethane to remove lipids.

-

Collect the resulting supernatant for injection.

-

-

Chromatographic Conditions:

-

Column: Silica-based column.

-

Mobile Phase: A mixture of methanol and a buffer such as 0.03 M diammonium hydrogen phosphate (pH 7), for example in a 750:250 (v/v) ratio.[8]

-

Flow Rate: 1 mL/min.[8]

-

Detection: UV detection at approximately 236 nm.[8]

-

Retention Time: Under these conditions, buformin elutes at approximately 9.8 minutes.[8]

-

-

Quantification:

Biological Activity and Mechanism of Action

Biological Activity

Buformin hydrochloride is primarily known for its antihyperglycemic activity . It effectively lowers blood glucose levels in individuals with type 2 diabetes. Like other biguanides, it does not stimulate insulin secretion and therefore has a low risk of causing hypoglycemia.

In recent years, buformin has also garnered significant interest for its anticancer properties . It has been shown to inhibit the proliferation of various cancer cell lines and suppress tumor growth in preclinical models.

Mechanism of Action

The primary molecular mechanism of buformin, and other biguanides, involves the inhibition of mitochondrial respiratory chain complex I . This inhibition leads to a decrease in cellular ATP production and a corresponding increase in the AMP/ATP ratio. The elevated AMP levels allosterically activate AMP-activated protein kinase (AMPK) , a central regulator of cellular energy metabolism.

Signaling Pathway:

Caption: Mechanism of action of Buformin via AMPK pathway.

Activated AMPK orchestrates a metabolic shift:

-

Inhibition of Hepatic Gluconeogenesis: AMPK phosphorylates and inactivates key enzymes involved in glucose production in the liver, thereby reducing hepatic glucose output.[9]

-

Increased Peripheral Glucose Uptake: AMPK promotes the translocation of glucose transporters (e.g., GLUT4) to the cell surface in muscle and fat cells, enhancing glucose uptake from the bloodstream.[9]

-

Inhibition of Anabolic Pathways: AMPK activation leads to the inhibition of energy-consuming processes such as protein and lipid synthesis, partly through the suppression of the mTORC1 signaling pathway. This is a key aspect of its anticancer effects.

Quantitative Biological Data

The following table summarizes some quantitative data on the biological effects of buformin.

| Parameter | Cell Line(s) | Value | Reference |

| IC50 (Cell Growth) | SKBR3 (breast cancer) | 246.7 µM | [10] |

| BT474 (breast cancer) | 98.6 µM | [10] | |

| C33A (cervical cancer) | 236.2 µM | [4] | |

| Hcc94 (cervical cancer) | 166.1 µM | [4] | |

| SiHa (cervical cancer) | 622.8 µM | [4] | |

| HeLa (cervical cancer) | 1202 µM | [4] | |

| Effect on IGF-1 (in vivo, rats) | - | 30.4% decrease vs. control | [11] |

| Effect on Glucagon (in vivo, rats) | - | 63.0% decrease vs. control | [11] |

| Effect on Adiponectin (in vivo, rats) | - | 19.1% increase vs. control | [11] |

Conclusion

This compound (buformin hydrochloride) is a well-characterized biguanide with potent antihyperglycemic and emerging anticancer activities. Its mechanism of action, centered on the inhibition of mitochondrial complex I and activation of the AMPK signaling pathway, makes it a valuable tool for research in metabolic diseases and oncology. This guide provides essential technical information to support further investigation and development of this and related compounds.

References

- 1. Buformin Hydrochloride | C6H16ClN5 | CID 84976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buformin = 98 HPLC 1190-53-0 [sigmaaldrich.com]

- 3. BuforMin Hydrochloride | 1190-53-0 [chemicalbook.com]

- 4. Buformin hydrochloride | 1190-53-0 | FB19350 | Biosynth [biosynth.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. bosterbio.com [bosterbio.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. rsc.org [rsc.org]

Synthesis of 1-Butyl-3-(diaminomethylidene)guanidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1-butyl-3-(diaminomethylidene)guanidine hydrochloride, a biguanide derivative. The document outlines the primary synthetic methodologies, presents quantitative data from the literature, and offers detailed experimental protocols. Visual diagrams of the synthetic pathway and a general experimental workflow are included to facilitate understanding.

Introduction

1-Butyl-3-(diaminomethylidene)guanidine, also known as N¹-butylbiguanide or Buformin, belongs to the biguanide class of compounds, which are of significant interest in medicinal chemistry.[1] The hydrochloride salt is a common form for administration and study. The synthesis of biguanides generally involves the addition of an amine to a cyanoguanidine precursor.[2][3] Several methods have been developed to achieve this transformation, each with its own advantages and limitations. This guide will focus on the most prevalent and effective methods for the preparation of 1-butyl-3-(diaminomethylidene)guanidine hydrochloride.

Synthetic Methodologies

The synthesis of 1-butyl-3-(diaminomethylidene)guanidine hydrochloride primarily proceeds through the reaction of a butylamine source with cyanoguanidine (dicyandiamide). The main approaches include:

-

Copper(II) Chloride Catalyzed Reaction: This method involves reacting a primary amine with cyanoguanidine in the presence of a copper salt, such as CuCl₂.[1] The reaction typically takes place in refluxing water and forms a pink copper-biguanide complex. The desired biguanide is then liberated by treatment with hydrogen sulfide.[1]

-

Direct Fusion of Amine Hydrochloride and Cyanoguanidine: This is one of the earliest methods and involves the direct heating of an amine hydrochloride salt with cyanoguanidine at high temperatures (135–200 °C).[1]

-

Heating in a Solvent: A common and straightforward method involves heating the amine hydrochloride and cyanoguanidine in a suitable polar solvent, such as water or an alcohol.[1][3] The reaction is typically acid-catalyzed to activate the nitrile group of cyanoguanidine for nucleophilic attack by the amine.[3][4]

The following diagram illustrates the general synthetic pathway for the formation of a biguanide from a primary amine and cyanoguanidine.

Caption: General synthesis pathway for 1-butyl-3-(diaminomethylidene)guanidine hydrochloride.

Quantitative Data

The following table summarizes the quantitative data found in the literature for various methods of biguanide synthesis, including a specific example for N¹-butylbiguanide.

| Method | Catalyst/Activator | Solvent | Temperature | Time | Yield Range | Reference |

| Conventional Heating | HCl | Aqueous/Organic | Reflux | 6 - 12 h | 51% - 84% | [3][4] |

| Lewis Acid Catalysis | FeCl₃ (stoichiometric) | 1,4-Dioxane | 100 °C | 90 min | 55% - 99% | [4][5] |

| Microwave Irradiation | HCl | Various polar | ~125 °C | < 30 min | Moderate | [4] |

| Microwave Irradiation | TMSCl | Acetonitrile | 130 - 150 °C | 10 - 15 min | 66% - 84% | [4] |

| Direct Fusion | Amine Hydrochloride | None | 180 - 200 °C | 1 h | 69% - 84% | [1][4] |

| Copper Salt Method (Buformin) | CuCl₂ | Water | Reflux | Not specified | ~47% | [1] |

Experimental Protocols

Based on the reviewed literature, two detailed protocols for the synthesis of 1-butyl-3-(diaminomethylidene)guanidine hydrochloride are provided below.

Protocol 1: Conventional Heating with Hydrochloric Acid

This protocol is adapted from the general procedure of heating an amine hydrochloride with cyanoguanidine in a solvent.[1][4]

Materials:

-

Butylamine hydrochloride

-

Cyanoguanidine (Dicyandiamide)

-

Concentrated Hydrochloric Acid

-

Water or Ethanol

-

Activated Charcoal

-

Suitable reaction vessel with reflux condenser

-

Magnetic stirrer and heating mantle

-

Filtration apparatus

-

Crystallization dish

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve butylamine hydrochloride (1 equivalent) in water or ethanol.

-

Add cyanoguanidine (1 equivalent) to the solution.

-

If starting with free butylamine, add concentrated hydrochloric acid dropwise to adjust the pH to approximately 2.6.[3][4]

-

Heat the reaction mixture to reflux and maintain for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

If the solution is colored, add a small amount of activated charcoal and stir for 15-20 minutes.

-

Filter the hot solution to remove the charcoal.

-

Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization of the product.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Copper(II) Chloride Catalyzed Synthesis

This protocol is based on the method described for the synthesis of N¹-butylbiguanide (Buformin).[1]

Materials:

-

Butylamine

-

Cyanoguanidine

-

Copper(II) Chloride (CuCl₂)

-

Water

-

Hydrogen Sulfide (H₂S) gas or a source of sulfide ions

-

Hydrochloric Acid

-

Reaction vessel with reflux condenser

-

Gas dispersion tube

-

Filtration apparatus

Procedure:

-

In a reaction vessel, dissolve butylamine (1 equivalent) and cyanoguanidine (1 equivalent) in water.

-

Add a solution of Copper(II) Chloride (CuCl₂) in water to the mixture.

-

Heat the reaction mixture to reflux. A pink copper-biguanide complex should precipitate.

-

After the reaction is complete (monitor by TLC of the supernatant), cool the mixture and filter to collect the pink copper complex.

-

Suspend the copper complex in water and bubble hydrogen sulfide gas through the suspension until the pink color disappears and a black precipitate of copper sulfide forms. Alternatively, an aqueous solution of a sulfide salt can be used.

-

Filter off the copper sulfide precipitate.

-

Acidify the filtrate with hydrochloric acid to precipitate the 1-butyl-3-(diaminomethylidene)guanidine hydrochloride.

-

Collect the product by filtration, wash with cold water, and dry.

Experimental Workflow Diagram

The following diagram outlines a general workflow for the synthesis, purification, and analysis of 1-butyl-3-(diaminomethylidene)guanidine hydrochloride.

Caption: General experimental workflow for synthesis and analysis.

Conclusion

The synthesis of 1-butyl-3-(diaminomethylidene)guanidine hydrochloride can be achieved through several established methods. The choice of method may depend on factors such as available equipment, desired yield, and safety considerations. The conventional heating method in a solvent is a robust and widely applicable procedure. For all methods, careful control of reaction conditions and appropriate purification techniques are crucial for obtaining a high-purity product. The provided protocols and data serve as a comprehensive guide for researchers undertaking the synthesis of this and related biguanide compounds.

References

The Potent Biological Activities of Alkyl Guanidine Derivatives: A Technical Guide for Drug Development Professionals

An in-depth exploration of the antimicrobial and anticancer properties of alkyl guanidine derivatives, detailing their mechanisms of action, quantitative biological data, and key experimental protocols.

The growing challenge of antimicrobial resistance and the persistent need for novel anticancer therapeutics have spurred the investigation of new chemical entities with potent biological activities. Among these, alkyl guanidine derivatives have emerged as a promising class of compounds, demonstrating significant efficacy against a broad spectrum of pathogens and various cancer cell lines. This technical guide provides a comprehensive overview of the biological activities of these derivatives for researchers, scientists, and drug development professionals.

Antimicrobial Activity of Alkyl Guanidine Derivatives

Alkyl guanidine derivatives exhibit potent antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. Their primary mechanism of action involves the disruption of the bacterial cell membrane, a process driven by the electrostatic interaction between the positively charged guanidinium head groups and the negatively charged components of the bacterial cell envelope.

Mechanism of Action: Bacterial Membrane Disruption

The antimicrobial activity of alkyl guanidine derivatives is largely attributed to their ability to permeabilize and disrupt the bacterial cell membrane. This process can be conceptualized through several models, with the "carpet" and "toroidal pore" models being the most widely accepted.

-

Carpet Model: In this model, the cationic alkyl guanidine molecules accumulate on the surface of the bacterial membrane, forming a "carpet-like" layer. This disrupts the membrane's integrity, leading to the formation of transient pores and ultimately causing cell lysis.

-

Toroidal Pore Model: This model proposes that the alkyl guanidine derivatives insert into the lipid bilayer, inducing the lipids to bend inward and form a pore where the water core is lined by both the inserted molecules and the lipid head groups. This leads to leakage of cellular contents and cell death.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of alkyl guanidine derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound Class | Derivative | Organism | MIC (µg/mL) | Reference |

| Symmetric Dimeric Alkyl Guanidine | Symmetric Dimer (2) | Staphylococcus aureus ATCC 25923 | 0.5 - 1 | [1] |

| Symmetric Dimer (2) | Escherichia coli CCUG | 4 - 8 | [1] | |

| Symmetric Dimer (2) | Pseudomonas aeruginosa ATCC 27853 | 16 | [1] | |

| Symmetric Dimer (2) | Acinetobacter baumannii ATCC 17978 | 4 | [1] | |

| Compound 2g | Staphylococcus aureus | 0.5 | ||

| Compound 2h | Staphylococcus aureus | 0.5 | ||

| Guanidine-Functionalized Dihydropyrimidin-2(1H)-imines | Compound 5a | Staphylococcus aureus (MRSA) | 4.68 | [2] |

| Compound 5b | Staphylococcus aureus (MRSA) | 4.68 | [2] | |

| Compound 5c | Staphylococcus aureus (MRSA) | 4.68 | [2] |

Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Alkyl Guanidine Derivatives.

Anticancer Activity of Alkyl Guanidine Derivatives

In addition to their antimicrobial properties, alkyl guanidine derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines. Their anticancer effects are often mediated through the induction of apoptosis, or programmed cell death.

Mechanism of Action: Induction of Apoptosis via MAPK/ERK Pathway

Several studies have implicated the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathway in the pro-apoptotic effects of guanidinium-based compounds. The binding of these compounds to upstream receptors can trigger a signaling cascade that ultimately leads to the activation of caspases and the execution of apoptosis. This pathway involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

Quantitative Anticancer Activity

The anticancer potency of alkyl guanidine derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of cancer cells by 50%.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Bis-guanidinium Compounds | Compound 1 | HT-29 (Colon) | ~10 | |

| Compound 2 | HT-29 (Colon) | ~5 | ||

| Compound 1 | HeLa (Cervical) | ~15 | ||

| Compound 2 | HeLa (Cervical) | ~8 | ||

| Compound 1 | A549 (Lung) | ~20 | ||

| Compound 2 | A549 (Lung) | ~12 | ||

| Guanidine-Chalcone Hybrids | Compound 6f | U-937 (Leukemia) | 1.6 | |

| Compound 6i | U-937 (Leukemia) | ~2 |

Table 2: Half-Maximal Inhibitory Concentrations (IC50) of Selected Guanidinium Compounds in Human Cancer Cell Lines.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of Symmetric Dimeric Alkyl Guanidine Derivatives

This protocol describes a representative synthesis of a symmetric dimeric alkyl guanidine derivative.

Materials:

-

Appropriate N-Boc protected diamine

-

Triphosgene

-

Diisopropylethylamine (DIPEA)

-

Dry Tetrahydrofuran (THF)

-

Dry Dichloromethane (DCM)

-

Sodium Iodide (NaI)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Urea Formation: Dissolve the N-Boc protected diamine in dry THF and cool to 0 °C.

-

Add DIPEA, followed by a solution of triphosgene in dry THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 10 minutes.

-

Dimerization: To the resulting urea solution, add the N-Boc protected diamine, DIPEA, and NaI in dry DCM.

-

Heat the reaction mixture to 40 °C and stir for 48 hours.

-

Deprotection: Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in dry DCM and add a 10% solution of TFA in dry DCM.

-

Stir the reaction at room temperature for 7 hours.

-

Remove the solvent under reduced pressure to yield the final symmetric dimeric alkyl guanidine derivative as a trifluoroacetate salt.

-

Purification: Purify the crude product by an appropriate chromatographic method (e.g., reversed-phase HPLC).

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the steps for determining the MIC of a compound against a bacterial strain.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

Alkyl guanidine derivative stock solution

-

Sterile saline or PBS

-

Incubator (37°C)

-

Microplate reader (optional)

Procedure:

-

Prepare Compound Dilutions:

-

Add 100 µL of CAMHB to wells 2-12 of a 96-well plate.

-

Add 200 µL of the alkyl guanidine derivative stock solution (at twice the highest desired concentration) to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard the final 100 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no bacteria).

-

-

Prepare Bacterial Inoculum:

-

From a fresh bacterial culture, prepare a suspension in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension 1:150 in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial inoculum to wells 1-11. The final volume in these wells will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Reading Results:

-

The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

-

Determination of IC50 by MTT Assay

This protocol details the procedure for assessing the cytotoxicity of a compound on adherent cancer cells.

Materials:

-

96-well flat-bottom plates

-

Complete cell culture medium

-

Cancer cell line of interest

-

Alkyl guanidine derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

DMSO or other suitable solubilization buffer

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells. Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the alkyl guanidine derivative in complete medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

-

Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 20 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 10-15 minutes.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration (log scale) and determine the IC50 value using a suitable software.

-

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis by flow cytometry.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Induce apoptosis in your target cells with the alkyl guanidine derivative for the desired time.

-

Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin.

-

Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and quadrants.

-

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Conclusion

Alkyl guanidine derivatives represent a versatile and potent class of molecules with significant potential in the development of new antimicrobial and anticancer agents. Their ability to disrupt bacterial membranes and induce apoptosis in cancer cells through defined signaling pathways makes them attractive candidates for further preclinical and clinical investigation. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to explore and advance this promising class of compounds. Further research focusing on optimizing their structure-activity relationships, understanding their pharmacokinetic and pharmacodynamic properties, and evaluating their in vivo efficacy will be crucial in translating their therapeutic potential into clinical applications.

References

- 1. MEK/ERK signaling pathway regulates the expression of Bcl-2, Bcl-X(L), and Mcl-1 and promotes survival of human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Caspase-3/MAPK pathways as main regulators of the apoptotic effect of the phyto-mediated synthesized silver nanoparticle from dried stem of Eleutherococcus senticosus in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Substituted Guanidine Compounds: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The guanidinium group, a ubiquitous structural motif in natural products and synthetic molecules, continues to be a cornerstone in the field of medicinal chemistry. Its unique physicochemical properties, including its strong basicity and ability to form multiple hydrogen bonds, make it a privileged scaffold for designing compounds with a wide array of biological activities. This in-depth technical guide provides a comprehensive literature review of substituted guanidine compounds, focusing on their synthesis, diverse pharmacological effects, and the underlying molecular mechanisms. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Synthesis of Substituted Guanidine Compounds

The synthesis of substituted guanidines is a well-established area of organic chemistry, with numerous methods available to construct the guanidinyl core. The choice of synthetic route often depends on the desired substitution pattern and the nature of the starting materials.

Guanylation of Amines

A common and versatile approach to synthesizing substituted guanidines is the guanylation of primary and secondary amines. This can be achieved using various guanylating agents.

Experimental Protocol: One-Pot Synthesis of N,N'-Disubstituted Guanidines

This protocol describes a sequential one-pot synthesis of N,N'-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines.[1][2][3]

Materials:

-

N-Chlorophthalimide

-

Anhydrous acetonitrile (MeCN)

-

Isocyanide (e.g., cyclohexyl isocyanide)

-

Triethylamine (Et3N)

-

Aniline or other primary amine

-

Methylhydrazine (MeNHNH2)

-

Hydrochloric acid in ethanol (HCl/EtOH)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

To a solution of N-chlorophthalimide (1.0 mmol) in anhydrous MeCN (2.0 mL) at 0 °C, add the isocyanide (1.1 equiv.).

-

Stir the reaction mixture at 0 °C for 15 minutes.

-

Add Et3N (1.0 equiv.) followed by the aniline (1.2 equiv.) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

To the resulting mixture containing the intermediate N-phthaloylguanidine, add MeNHNH2 (1.5 equiv.).

-

Heat the reaction mixture to 40 °C and stir for 2 hours.

-

Cool the reaction to room temperature and add HCl/EtOH (3 equiv.).

-

Stir for 15 minutes to precipitate the guanidine hydrochloride salt.

-

Isolate the product by filtration, wash with cold ethanol, and dry under vacuum.

Synthesis from Thioureas

Thioureas are readily available precursors for the synthesis of guanidines. The conversion typically involves the activation of the thiourea, followed by reaction with an amine.

Experimental Protocol: Synthesis of Acylguanidines from Acylthioureas

This protocol details the synthesis of N,N'-disubstituted acylguanidines from an acylthiourea intermediate.[4]

Materials:

-

Primary amide (e.g., benzamide)

-

Sodium hydride (NaH)

-

Dimethylformamide (DMF)

-

Isothiocyanate (e.g., phenyl isothiocyanate)

-

Primary amine (e.g., n-butylamine)

-

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Ethyl acetate (EtOAc)

-

Water

-

Magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the primary amide (0.24 mmol) in DMF (0.5 mL), add NaH (0.31 mmol).

-

After stirring for 5 minutes, add the isothiocyanate (0.20 mmol).

-

Heat the reaction mixture to 60 °C for 30 minutes to form the acylthiourea intermediate.

-

Cool the reaction mixture to room temperature.

-

Add the primary amine (0.24 mmol), EDCI (0.24 mmol), and a catalytic amount of DMAP.

-

Stir the reaction at room temperature for 3 hours.

-

Quench the reaction with water and extract with EtOAc (3 x 5 mL).

-

Wash the combined organic layers with saturated sodium chloride solution and dry over MgSO4.

-

Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography (e.g., using a gradient of 5-10% methanol in ethyl acetate) to obtain the acylguanidine.

Biological Activities and Therapeutic Applications

Substituted guanidine compounds exhibit a remarkable diversity of biological activities, leading to their investigation and use in a wide range of therapeutic areas.

Anticancer Activity

Many substituted guanidine derivatives have demonstrated potent anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of chemical compounds on cultured cells.[5][6][7][8]

Materials:

-

Adherent cancer cell line (e.g., HeLa, MCF-7)

-

Complete culture medium

-

96-well plates

-

Substituted guanidine compound to be tested

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37 °C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the substituted guanidine compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37 °C, until a purple precipitate is visible.

-

Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm (or 490 nm depending on the protocol) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Anticancer Activity of Selected Substituted Guanidine Compounds

| Compound/Class | Cell Line | Assay | Activity (IC50/GI50) | Reference |

| Triaryl bis-guanidines | Various | Not Specified | Varies | [9] |

| N,N',N''-trisubstituted guanidines | L. amazonensis | Amastigote assay | LQOF-G2: 5.6 µM | [10] |

| Guanidine-derived polymeric nanoinhibitors | Hepatocytes | Not Specified | Not Specified | [11] |

| Marine guanidine alkaloids (Crambescidins) | Colorectal carcinoma | Not Specified | Potent inhibition | [12] |

| Phenylglyoxal | A549 (lung cancer) | MTT, Clonogenic | Higher in cancer cells vs. normal | [13] |

Antimicrobial Activity

The guanidinium group is a key feature of many antimicrobial agents due to its ability to interact with and disrupt microbial cell membranes.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[7][11][14][15][16]

Materials:

-

Bacterial strain (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

96-well microtiter plates

-

Substituted guanidine compound to be tested

-

Bacterial inoculum standardized to 0.5 McFarland turbidity standard

-

Sterile saline or PBS

Procedure:

-

Prepare a stock solution of the substituted guanidine compound in a suitable solvent (e.g., water or DMSO).

-

Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

-

Add 100 µL of the compound stock solution to the first well of a row.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well containing the compound. This creates a range of concentrations.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in sterile saline. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

-

Inoculate each well (except for a sterility control well) with 100 µL of the diluted bacterial suspension. The final volume in each well will be 200 µL.

-

Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).

-

Incubate the plate at 37 °C for 18-24 hours.

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Table 2: Antimicrobial Activity of Selected Substituted Guanidine Compounds

| Compound/Class | Organism | Assay | Activity (MIC/IC50) | Reference |

| Tricyclic guanidine analogues | P. falciparum (D6) | Antimalarial | 14h: 1.25 µM | [2][17] |

| Tricyclic guanidine analogues | P. falciparum (W2) | Antimalarial | 14h: 1.64 µM | [2][17] |

| Tricyclic guanidine analogues | L. donovani | Antileishmanial | 12c: 2.39 µM | [2][17] |

| Tricyclic guanidine analogues | Various bacteria/fungi | Antimicrobial | 12c, 14c, 14i: < 3.02 µM | [2][17] |

| Guanidine-based polymers | E. coli | MIC | Varies with structure | |

| Triaryl bis-guanidines | T. b. rhodesiense | Antiprotozoal | 6a, 9c, 9e: High to moderate | |

| Triaryl bis-guanidines | P. falciparum | Antiprotozoal | 6a, 9c, 9e: High to moderate | [9] |

Enzyme Inhibition

The ability of the guanidinium group to mimic the protonated side chain of arginine allows for the design of potent and selective enzyme inhibitors.

Experimental Protocol: BACE1 Enzymatic Inhibition Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the inhibition of β-secretase 1 (BACE1), a key enzyme in Alzheimer's disease pathology.[4][14][18][19][20][21]

Materials:

-

Recombinant human BACE1 enzyme

-

BACE1 FRET peptide substrate

-

Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

-

Substituted guanidine compound to be tested (e.g., acylguanidines)

-

384-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test inhibitor in assay buffer. The final DMSO concentration should be kept constant and low (e.g., ≤1%).

-

Add 10 µL of the test inhibitor dilution or vehicle control to each well of the 384-well plate.

-

Prepare a 3X BACE1 enzyme solution and a 3X FRET peptide substrate solution in assay buffer.

-

Add 10 µL of the 3X substrate solution to each well.

-

Initiate the reaction by adding 10 µL of the 3X enzyme solution to each well.

-

Incubate the plate at room temperature or 37 °C for a defined period (e.g., 60-120 minutes), protecting it from light.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the FRET pair.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.

Table 3: Enzyme Inhibitory Activity of Selected Substituted Guanidine Compounds

| Compound/Class | Enzyme Target | Assay | Activity (IC50/Ki) | Reference |

| Acylguanidines | BACE1 | FRET | 10d: 110 nM | [13] |

| Indole Acylguanidines | BACE1 | Enzymatic | Varies | [22] |

| Nω-nitro-Nω'-substituted guanidines | nNOS | NOS inhibition | 28: eNOS/nNOS = 35 | [23] |

| Nω-nitro-Nω'-substituted guanidines | iNOS | NOS inhibition | Varies | [23] |

| Aminoguanidine | iNOS | NO formation | Potent inhibitor | [19] |

| Pyrazole-1-carboxamidine | iNOS, eNOS, nNOS | NOS inhibition | ~0.2 µM | [3] |

| Guanidine-based compounds | Muscarinic M2R/M4R | Radioligand binding | Varies | [15] |

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms by which substituted guanidine compounds exert their biological effects is crucial for rational drug design and development. Visualizing these complex interactions can provide valuable insights.

Intrinsic Apoptosis Pathway

Several anticancer guanidine derivatives have been shown to induce apoptosis, a form of programmed cell death, through the intrinsic or mitochondrial pathway.[10][12][13][24][25][26][27][28]

Caption: Intrinsic apoptosis pathway induced by guanidine compounds.

AMPK Signaling Pathway

Guanidine-derived compounds, including the widely used antidiabetic drug metformin, are known to activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a central role in regulating cellular energy homeostasis.[1][6][11][23][29][30]

Caption: Activation of the AMPK signaling pathway by guanidine compounds.

Experimental Workflow: DNA Minor Groove Binding

Certain substituted guanidines, particularly dicationic derivatives, have been designed to target and bind to the minor groove of DNA, leading to their antiprotozoal and anticancer effects.[9][20][27][31]

Caption: Experimental workflow for evaluating DNA minor groove binding of guanidine derivatives.

This technical guide provides a foundational overview of the synthesis, biological activities, and mechanistic aspects of substituted guanidine compounds. The provided experimental protocols, quantitative data, and pathway diagrams are intended to serve as a practical resource for researchers in the field. The continued exploration of this versatile chemical scaffold holds significant promise for the discovery of novel and effective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. One-pot synthesis of diverse N , N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines via N -phthaloyl-guanidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB03109B [pubs.rsc.org]

- 3. One-pot synthesis of diverse N,N'-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines | AVIDIN [avidinbiotech.com]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. media.cellsignal.com [media.cellsignal.com]

- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. Guanidine-reactive agent phenylglyoxal induces DNA damage and cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. ibg.kit.edu [ibg.kit.edu]

- 16. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 18. benchchem.com [benchchem.com]

- 19. assets.fishersci.com [assets.fishersci.com]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. protocols.io [protocols.io]

- 23. researchgate.net [researchgate.net]

- 24. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]

- 25. Apoptosis - Wikipedia [en.wikipedia.org]

- 26. BioKB - Relationship - guanidine - activates - apoptotic process [biokb.lcsb.uni.lu]

- 27. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 28. The marine alkaloid naamidine A promotes caspase-dependent apoptosis in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 29. creative-diagnostics.com [creative-diagnostics.com]

- 30. AMP-activated protein kinase signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 31. Novel linear triaryl guanidines, N-substituted guanidines and potential prodrugs as antiprotozoal agents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical and Biological Properties of C6H16ClN5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physical and chemical properties, as well as the potential biological activities, of the compound with the molecular formula C6H16ClN5. Due to the limited availability of experimental data for this specific molecule, this guide leverages information on structurally similar biguanide derivatives, namely Metformin and Proguanil, to infer its characteristics. This document is intended to serve as a foundational resource for researchers and professionals in drug development, offering insights into its potential behavior and mechanisms of action. All quantitative data are summarized in structured tables, and relevant biological pathways are visualized using Graphviz diagrams.

Introduction

The compound C6H16ClN5, identified by the IUPAC name [(E)-N'-(N'-butylcarbamimidoyl)carbamimidoyl]azanium chloride, belongs to the biguanide class of molecules.[1] Biguanides are a well-established class of drugs with significant therapeutic applications, most notably in the treatment of type 2 diabetes and malaria.[2][3] Given the structural similarities to prominent drugs like Metformin and Proguanil, it is plausible that C6H16ClN5 may exhibit comparable physicochemical properties and biological activities. This guide aims to provide a detailed, albeit predictive, analysis to facilitate further research and development.

Chemical and Physical Properties

Identification

| Property | Value |

| Molecular Formula | C6H16ClN5 |

| IUPAC Name | [(E)-N'-(N'-butylcarbamimidoyl)carbamimidoyl]azanium chloride[1] |

| CAS Number | Not available |

Computed Physicochemical Properties

The following properties for C6H16ClN5 have been computationally predicted.

| Property | Value | Reference |

| Molecular Weight | 193.68 g/mol | [1] |

| Exact Mass | 193.1094232 g/mol | [1] |

| Topological Polar Surface Area | 104 Ų | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 4 | [1] |

Comparative Physicochemical Properties of Analogous Biguanides

This table provides a comparative view of the experimental properties of Metformin and Proguanil to offer a likely range for the properties of C6H16ClN5.

| Property | Metformin Hydrochloride | Proguanil Hydrochloride |

| Molecular Formula | C4H11N5·HCl | C11H16ClN5·HCl |

| Molecular Weight | 165.63 g/mol | 290.19 g/mol [4] |

| Melting Point | 223-226 °C[5] | 249-251 °C[4] |

| Solubility | Freely soluble in water; slightly soluble in ethanol; practically insoluble in acetone, ether, and chloroform.[6][7] | Soluble in ethanol (95%); slightly soluble in water; practically insoluble in chloroform and ether.[4] |

| pKa | 12.4[6][7] | Not readily available |

| Appearance | White crystalline powder[7] | White, crystalline powder[4] |

Potential Biological Activities and Mechanisms of Action

Based on its biguanide structure, C6H16ClN5 is likely to exhibit biological activities similar to Metformin and Proguanil. These activities primarily revolve around glucose metabolism and folate synthesis inhibition.

Potential Antihyperglycemic Activity (Metformin-like)

Metformin is a cornerstone in the management of type 2 diabetes. Its primary mechanism involves the reduction of hepatic glucose production and the improvement of insulin sensitivity in peripheral tissues.[2][6] The activation of AMP-activated protein kinase (AMPK) is a key event in mediating these effects.

Caption: Predicted mechanism of action for C6H16ClN5 in glucose metabolism.

Potential Antimalarial Activity (Proguanil-like)

Proguanil is a prodrug that is metabolized in the body to its active form, cycloguanil.[4] Cycloguanil inhibits the enzyme dihydrofolate reductase (DHFR) in malaria parasites, which is essential for DNA synthesis and replication.[4][8]

Caption: Predicted metabolic activation and target inhibition for C6H16ClN5.

Experimental Protocols

Detailed experimental protocols are essential for the validation of the predicted properties of C6H16ClN5. The following outlines standard methodologies for key experiments.

Determination of Melting Point

-

Apparatus: Digital melting point apparatus.

-

Procedure:

-

A small, dry sample of the crystalline compound is packed into a capillary tube.

-

The tube is placed in the heating block of the apparatus.

-

The temperature is raised at a controlled rate.

-

The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point.

-

Solubility Assessment

-

Method: Equilibrium solubility method.

-

Procedure:

-

An excess amount of the compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed vial.

-

The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

The suspension is filtered to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

-

pKa Determination

-

Method: Potentiometric titration.

-

Procedure:

-

A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water-methanol mixture).

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

-

In Vitro AMPK Activation Assay

-

Cell Line: A suitable cell line, such as HepG2 (human liver cancer cells) or L6 myotubes.

-

Procedure:

-

Cells are cultured to a desired confluency.

-

Cells are treated with varying concentrations of C6H16ClN5 for a specified time.

-

Cell lysates are prepared.

-

The levels of phosphorylated AMPK (p-AMPK) and total AMPK are determined by Western blotting using specific antibodies.

-

The ratio of p-AMPK to total AMPK is calculated to assess the extent of AMPK activation.

-

Caption: Workflow for assessing AMPK activation by C6H16ClN5.

Conclusion

While experimental data on C6H16ClN5 is currently lacking, its structural classification as a biguanide provides a strong basis for predicting its physicochemical properties and biological activities. By analogy to Metformin and Proguanil, it is hypothesized that this compound may possess antihyperglycemic and/or antimalarial properties. The experimental protocols and conceptual frameworks presented in this guide offer a roadmap for future research to validate these predictions and explore the therapeutic potential of C6H16ClN5. Further investigation is warranted to synthesize and characterize this compound and to perform the described biological assays to elucidate its true pharmacological profile.

References

- 1. CID 9570088 | C6H16ClN5 | CID 9570088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biguanide - Wikipedia [en.wikipedia.org]

- 3. Proguanil - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Metformin hydrochloride | 1115-70-4 [chemicalbook.com]

- 6. Metformin - Wikipedia [en.wikipedia.org]

- 7. drugs.com [drugs.com]

- 8. Proguanil Hydrochloride | C11H17Cl2N5 | CID 9570076 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Genesis of Biguanides: A Technical Chronicle of a Versatile Pharmacophore

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and history of the biguanide class of molecules. While the specific compound "1-butyl-3-carbamimidoyl-guanidine hydrochloride" is not extensively documented in scientific literature, its core structure belongs to the historically significant biguanide family. This document will delve into the origins, key discoveries, and developmental trajectory of biguanides, offering valuable context for researchers interested in this pharmacophore.

The journey of biguanides, from a folk remedy to a cornerstone of modern pharmacology, is a compelling narrative of serendipity, systematic investigation, and evolving scientific understanding.

Early Origins: From Herbal Medicine to Guanidine Chemistry

The story of biguanides begins with the unassuming plant Galega officinalis, commonly known as goat's rue or French lilac.[1][2] For centuries in medieval Europe, this herb was used in traditional medicine to treat a variety of ailments, including symptoms we now associate with diabetes mellitus, such as frequent urination.[1][2]

The scientific investigation into the active components of Galega officinalis in the early 20th century led to the isolation of guanidine.[3] In 1918, guanidine was demonstrated to have blood glucose-lowering properties.[3] This discovery spurred the synthesis of various guanidine derivatives. However, these early compounds, including synthalin A and synthalin B, were ultimately discontinued due to their toxicity and the increasing availability of insulin.[3][4]

The Synthesis of Biguanides and the Dawn of a New Class of Drugs

The chemical foundation for the biguanide class was laid in 1879 when Bernhard Rathke first synthesized the parent molecule, biguanide.[4] Biguanides are structurally characterized by two linked guanidine moieties.

It was not until the 1920s that the therapeutic potential of biguanides began to be explored. In 1922, Emil Werner and James Bell first described the synthesis of metformin (dimethylbiguanide) in scientific literature.[5] Shortly after, in 1929, Slotta and Tschesche discovered the sugar-lowering action of metformin and other biguanide analogs in rabbits, noting metformin as the most potent among those they studied.[5]

Despite these early promising findings, interest in biguanides for diabetes waned with the widespread clinical use of insulin.[2]

A Tale of Two Paths: Antimalarials and Antihyperglycemics

The trajectory of biguanide research took a significant turn during World War II, with the search for new antimalarial agents. A British research team led by Frank Rose discovered that certain biguanides possessed potent antimalarial properties.[4] This research led to the development of proguanil in 1945, which was found to be more active than quinine in avian malaria models and demonstrated a favorable therapeutic index.[6][7] Proguanil itself is a prodrug, which is metabolized in the body to its active form, cycloguanil.[8]

In the post-war era, the focus returned to the metabolic effects of biguanides. In the 1940s, metformin was rediscovered during the search for antimalarial drugs and was noted to sometimes lower blood glucose during clinical tests for influenza.[3] This observation was pursued by the French physician Jean Sterne, who is credited with recognizing the therapeutic potential of metformin for diabetes. In 1957, Sterne published the first report on the use of metformin to treat diabetes, dubbing it "Glucophage," or "glucose eater."[1][3]

The Rise, Fall, and Resurgence of Biguanides in Diabetes Treatment

Following Sterne's work, other biguanides were introduced for the treatment of type 2 diabetes, including phenformin and buformin.[2] Buformin, a butyl-substituted biguanide, is structurally related to the topic of this guide. These agents, particularly phenformin, were more potent than metformin but were later withdrawn from the market in most countries in the 1970s due to a high risk of lactic acidosis, a serious and sometimes fatal side effect.[4][9][10]

Metformin, with its much better safety profile, gradually gained acceptance in Europe and was eventually introduced in the United States in 1995.[2][3] The landmark UK Prospective Diabetes Study (UKPDS) in 1998 provided strong evidence for the long-term cardiovascular benefits of metformin, solidifying its position as a first-line therapy for type 2 diabetes.[3]

Table 1: Timeline of Key Events in Biguanide History

| Year | Event | Key Figure(s)/Institution(s) | Reference(s) |

| Medieval Era | Use of Galega officinalis in traditional medicine for diabetes-like symptoms. | - | [1][2] |

| 1879 | First synthesis of the parent biguanide molecule. | Bernhard Rathke | [4] |

| 1918 | Guanidine, isolated from Galega officinalis, is shown to lower blood glucose. | - | [3] |

| 1922 | First description of the synthesis of metformin. | Emil Werner and James Bell | [5] |

| 1945 | Development of the antimalarial biguanide, proguanil. | Frank Rose and team (ICI) | [6][11] |

| 1957 | First clinical report on the use of metformin for the treatment of diabetes. | Jean Sterne | [1][3] |

| 1970s | Withdrawal of phenformin and buformin from most markets due to the risk of lactic acidosis. | Regulatory Agencies | [4][9] |

| 1995 | Metformin is introduced in the United States. | FDA | [3][12] |

| 1998 | The UK Prospective Diabetes Study (UKPDS) reports on the long-term cardiovascular benefits of metformin. | UKPDS Group | [3] |

Synthesis and Mechanism of Action

The synthesis of biguanides can be achieved through several routes. A common method involves the reaction of dicyandiamide with an appropriate amine hydrochloride. For example, the synthesis of a butyl-substituted biguanide would involve the reaction of dicyandiamide with butylamine hydrochloride.

The mechanism of action of biguanides, particularly metformin, is complex and not fully elucidated. Unlike sulfonylureas, biguanides do not stimulate insulin secretion.[4] Their primary antihyperglycemic effect is through the reduction of hepatic glucose production. At the molecular level, metformin is known to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.

Conclusion

The history of biguanides is a testament to the enduring value of natural product-inspired drug discovery and the continuous evolution of pharmacological understanding. From its herbal origins to its current status as a first-line therapeutic agent for type 2 diabetes and its historical role in combating malaria, the biguanide scaffold has proven to be a versatile and clinically significant pharmacophore. While the specific compound 1-butyl-3-carbamimidoyl-guanidine hydrochloride remains to be fully characterized in the public domain, the rich history of its chemical class provides a solid foundation for future research and development in this area.

References

- 1. news-medical.net [news-medical.net]

- 2. goodrx.com [goodrx.com]

- 3. Metformin: historical overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biguanide - Wikipedia [en.wikipedia.org]

- 5. Metformin - Wikipedia [en.wikipedia.org]

- 6. Antimalarial medication - Wikipedia [en.wikipedia.org]

- 7. Atovaquone/Proguanil - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]

- 10. karger.com [karger.com]

- 11. Proguanil - Wikipedia [en.wikipedia.org]

- 12. publications.aston.ac.uk [publications.aston.ac.uk]

Technical Guide on the Spectroscopic Analysis of 1-butyl-3-(diaminomethylidene)guanidine;hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-butyl-3-(diaminomethylidene)guanidine;hydrochloride is a guanidine derivative featuring a butyl substituent. The guanidine group is a key structural motif in various biologically active molecules, prized for its high basicity and ability to form multiple hydrogen bonds. Spectroscopic analysis is crucial for the structural confirmation and purity assessment of such compounds. This document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the title compound and provides detailed, generalized protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted and typical spectroscopic data for this compound.

¹H NMR Spectroscopic Data

Proton NMR is used to identify the hydrogen environments in the molecule. The butyl chain is expected to show four distinct signals, while the protons on the nitrogen atoms of the guanidinium group may appear as a broad, exchangeable signal.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 - 8.5 | Broad Singlet | 5H | -NH₂ and =NH protons |

| ~3.2 - 3.4 | Triplet | 2H | N-CH₂ -CH₂-CH₂-CH₃ |

| ~1.5 - 1.7 | Multiplet | 2H | N-CH₂-CH₂ -CH₂-CH₃ |

| ~1.3 - 1.5 | Multiplet | 2H | N-CH₂-CH₂-CH₂ -CH₃ |

| ~0.9 | Triplet | 3H | N-CH₂-CH₂-CH₂-CH₃ |

Table 1: Predicted ¹H NMR data. The chemical shifts for N-H protons can vary significantly based on solvent, concentration, and temperature.

¹³C NMR Spectroscopic Data

Carbon NMR provides information about the carbon skeleton of the molecule. The guanidinium carbon is expected to have a characteristic downfield chemical shift.

| Chemical Shift (δ) ppm | Assignment |

| ~158 - 162 | C (=NH)NH₂ |

| ~43 - 45 | N-CH₂ -CH₂-CH₂-CH₃ |

| ~30 - 32 | N-CH₂-CH₂ -CH₂-CH₃ |

| ~19 - 21 | N-CH₂-CH₂-CH₂ -CH₃ |

| ~13 - 14 | N-CH₂-CH₂-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR data. The exact chemical shift of the guanidinium carbon can be influenced by resonance and the surrounding electronic environment.

FT-IR Spectroscopic Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. The guanidinium group has several characteristic vibrational modes.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3100 | Strong, Broad | N-H stretching vibrations |

| 2960 - 2850 | Medium | C-H stretching (alkyl) |

| ~1650 | Strong | C=N stretching and N-H bending (asymmetric) |

| ~1610 | Strong | C=N stretching and N-H bending (symmetric) |

| 1470 - 1450 | Medium | C-H bending (alkyl) |

Table 3: Predicted FT-IR data. The N-H stretching region is often broad due to extensive hydrogen bonding in the solid state.

Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For the hydrochloride salt, Electrospray Ionization (ESI) in positive ion mode is typically used.

| m/z | Assignment |

| 158.140 | [M+H]⁺ (Calculated for C₆H₁₆N₅⁺) |

| 141.114 | [M+H - NH₃]⁺ |

| 115.119 | [M+H - C₃H₇]⁺ |

| 101.092 | [M+H - C₄H₉]⁺ |

Table 4: Predicted ESI-MS data. The table shows the expected mass for the protonated molecule (the free base form).

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Procedure:

-

Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as N-H protons may exchange with deuterium in D₂O or CD₃OD, leading to signal disappearance.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the prepared sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 30-45° pulse angle, 1-2 second relaxation delay, acquisition time of 2-4 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.[2]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 30° pulse angle, 2-second relaxation delay, acquisition time of 1-2 seconds. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus.[3]

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups in the molecule.

Instrumentation: FT-IR Spectrometer.

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Grind 1-2 mg of the compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]

-

Transfer the mixture to a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[4]

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Collect a background spectrum of the empty sample compartment.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the mass-to-charge ratio of the molecule.

Instrumentation: A mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF, Orbitrap).

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent such as methanol, acetonitrile, or water.[5]

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL using a mixture of common ESI solvents (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[5][6] The acid is added to promote protonation for positive ion mode analysis.[7]

-

-

Spectrum Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to maximize the signal of the ion of interest.

-

-

Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺, where M is the free base of the compound. High-resolution mass spectrometry can be used to confirm the elemental composition.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. books.rsc.org [books.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

- 7. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and stability of 1-butyl-3-(diaminomethylidene)guanidine;hydrochloride

An In-depth Technical Guide on the Physicochemical Properties of 1-butyl-3-(diaminomethylidene)guanidine;hydrochloride

Disclaimer: This document provides a comprehensive overview of the available information on this compound. It is important to note that specific experimental data on the solubility and stability of this particular compound are limited in publicly accessible literature. Therefore, this guide also includes data and methodologies for the closely related and well-studied compound, guanidine hydrochloride, as a surrogate to provide general guidance for researchers. All experimental protocols should be considered as templates and require validation for the specific compound of interest.

Introduction